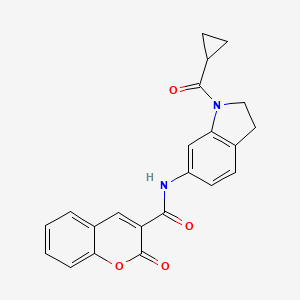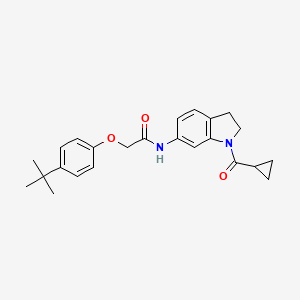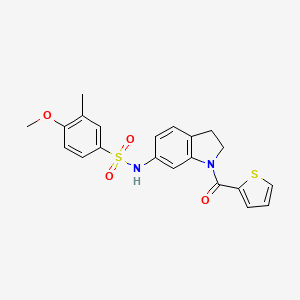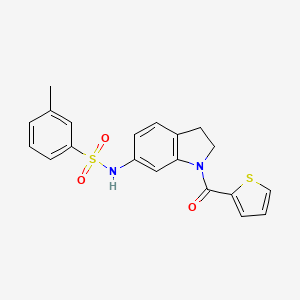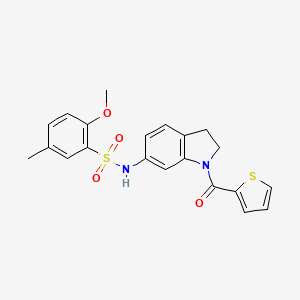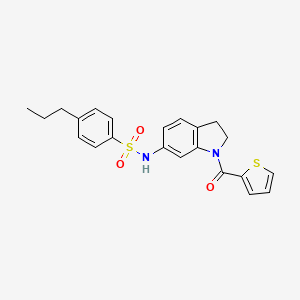
4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide
Übersicht
Beschreibung
“4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide” is a chemical compound. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Wirkmechanismus
4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a reversible inhibitor of BTK and ITK. BTK is a key enzyme that plays a crucial role in the survival and proliferation of B cells, which are involved in the development of various types of cancer. ITK is a kinase that is expressed in T cells and is involved in the activation of T cells. By inhibiting the activity of BTK and ITK, this compound blocks the signaling pathways that promote the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-tumor activity in preclinical studies. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This compound has also been shown to modulate the immune system by reducing the activity of T cells and B cells, which can help to prevent the development of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has several advantages for use in lab experiments. It exhibits high potency and selectivity, which makes it an ideal candidate for the development of targeted cancer therapies. This compound has also been shown to have good pharmacokinetic properties, which means that it can be easily administered and distributed in the body. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the development of 4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide. One potential direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer. Another direction is to explore the use of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could lead to its approval for clinical use.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that exhibits potent anti-tumor activity by inhibiting the activity of BTK and ITK. It has several advantages for use in lab experiments, including high potency and selectivity. However, further studies are needed to determine its safety and efficacy in humans. The future directions for the development of this compound include investigating its use in combination with other drugs and exploring its potential use in the treatment of autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. Preclinical studies have shown that this compound exhibits potent anti-tumor activity by inhibiting the activity of BTK (Bruton's tyrosine kinase) and ITK (Interleukin-2-inducible T-cell kinase), which are key enzymes involved in the growth and survival of cancer cells.
Eigenschaften
IUPAC Name |
4-propyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-2-4-16-6-10-19(11-7-16)29(26,27)23-18-9-8-17-12-13-24(20(17)15-18)22(25)21-5-3-14-28-21/h3,5-11,14-15,23H,2,4,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYNNXWRIYVAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



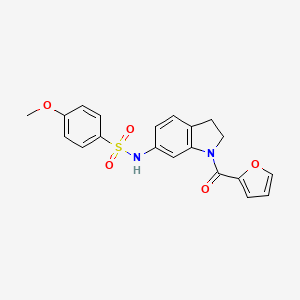
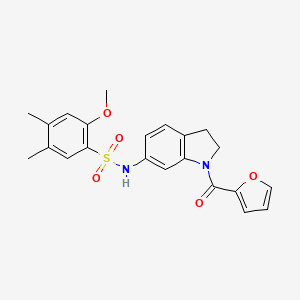
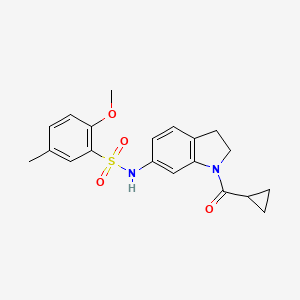
![N-benzyl-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3202424.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B3202426.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B3202431.png)
![N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3202437.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3202445.png)
